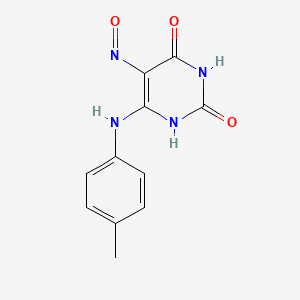
Methyl 8,14-epoxyabiet-12-en-18-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8,14-epoxyabiet-12-en-18-oate is a chemical compound with the molecular formula C21H32O3. It is a derivative of abietic acid, which is a naturally occurring resin acid found in coniferous trees. This compound is known for its unique structure, which includes an epoxy group and a methyl ester group. It has various applications in scientific research and industry due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8,14-epoxyabiet-12-en-18-oate typically involves the epoxidation of abietic acid followed by esterification. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 8,14-positions. The resulting epoxyabietic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the epoxidation and esterification steps, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 8,14-epoxyabiet-12-en-18-oate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the epoxy ring, leading to the formation of diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of diols from the opening of the epoxy ring.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 8,14-epoxyabiet-12-en-18-oate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of resins, adhesives, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 8,14-epoxyabiet-12-en-18-oate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Methyl 8,14-epoxyabiet-12-en-18-oate can be compared with other similar compounds such as:
Methyl abietate: Lacks the epoxy group, making it less reactive in certain chemical reactions.
Methyl dehydroabietate: Contains a double bond instead of an epoxy group, leading to different reactivity and applications.
Methyl 12-hydroxyabietate: Contains a hydroxyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its epoxy group, which provides additional reactivity and potential for various applications in research and industry.
Properties
CAS No. |
25859-59-0 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 5,9-dimethyl-13-propan-2-yl-15-oxatetracyclo[8.5.0.01,14.04,9]pentadec-12-ene-5-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(22)23-5)15(19)9-12-21(16)17(14)24-21/h7,13,15-17H,6,8-12H2,1-5H3 |
InChI Key |
GJXHDHSFRNFOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC2C3(CCCC(C3CCC24C1O4)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


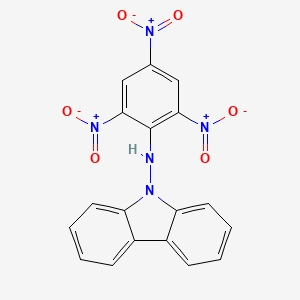
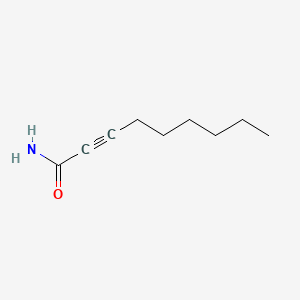
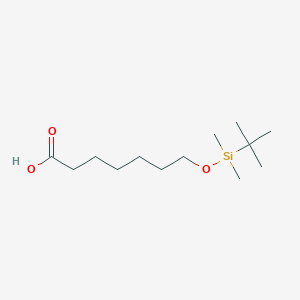
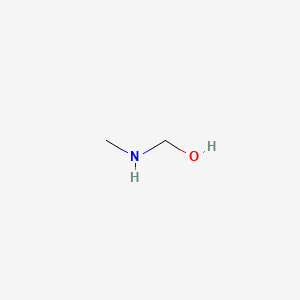

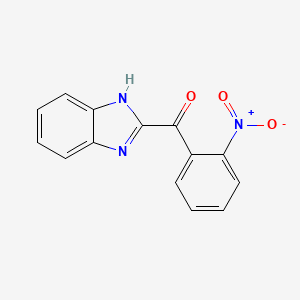
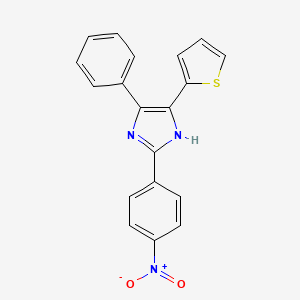
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
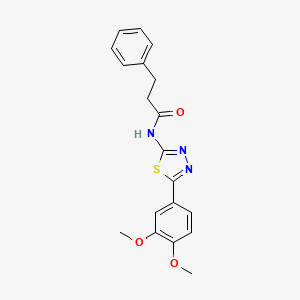

![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)
![6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B14164413.png)
